molecular formula C7H13NO2S B13256012 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione

9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione

Cat. No.: B13256012
M. Wt: 175.25 g/mol
InChI Key: UJQNYEXXUDWNQG-UHFFFAOYSA-N
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Description

9Lambda6-thia-3-azabicyclo[421]nonane-9,9-dione is a bicyclic compound with a unique structure that includes sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a suitable alkylating agent, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, with common reagents including alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
  • 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride

Comparison: Compared to similar compounds, 9Lambda6-thia-3-azabicyclo[421]nonane-9,9-dione is unique due to its specific structural features and chemical properties

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

9λ6-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)6-1-2-7(11)5-8-4-3-6/h6-8H,1-5H2

InChI Key

UJQNYEXXUDWNQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCCC1S2(=O)=O

Origin of Product

United States

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